7,4'-Di-O-methylvitexin 2''-O-rhamnoside
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Overview
Description
7,4’-Di-O-methylvitexin 2’'-O-rhamnoside is a natural product that has garnered attention in the field of life sciencesThe compound is characterized by its molecular formula C29H34O14 and a molecular weight of 606.577 g/mol .
Preparation Methods
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 7,4’-Di-O-methylvitexin 2’'-O-rhamnoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: The specific reagents and conditions for these reactions are not well-documented. standard reagents for oxidation (e.g., potassium permanganate), reduction (e.g., sodium borohydride), and substitution (e.g., halogenating agents) can be used.
Scientific Research Applications
7,4’-Di-O-methylvitexin 2’'-O-rhamnoside has several applications in scientific research, including:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of related compounds.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of 7,4’-Di-O-methylvitexin 2’'-O-rhamnoside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Pathways: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Pathways: Inhibiting the production of pro-inflammatory cytokines and mediators.
Molecular Targets:
Comparison with Similar Compounds
Vitexin: A flavonoid glycoside with similar structural features but lacking the methyl and rhamnosyl modifications.
Isovitexin: Another flavonoid glycoside with a different glycosylation pattern.
Apigenin: A flavonoid aglycone that shares the core structure but lacks glycosylation.
Uniqueness: 7,4’-Di-O-methylvitexin 2’'-O-rhamnoside is unique due to its specific methylation and rhamnosylation, which may confer distinct biological activities and properties compared to its analogs .
Properties
Molecular Formula |
C29H34O14 |
---|---|
Molecular Weight |
606.6 g/mol |
IUPAC Name |
8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C29H34O14/c1-11-21(33)23(35)25(37)29(40-11)43-28-24(36)22(34)18(10-30)42-27(28)20-17(39-3)9-15(32)19-14(31)8-16(41-26(19)20)12-4-6-13(38-2)7-5-12/h4-9,11,18,21-25,27-30,32-37H,10H2,1-3H3/t11-,18+,21-,22+,23+,24-,25+,27-,28+,29-/m0/s1 |
InChI Key |
ATIGSOIKRFUQFL-TTWQRZRWSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC)CO)O)O)O)O)O |
Origin of Product |
United States |
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